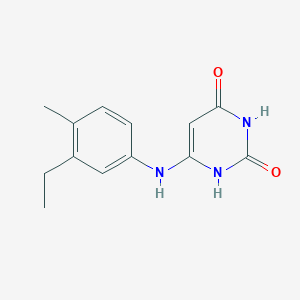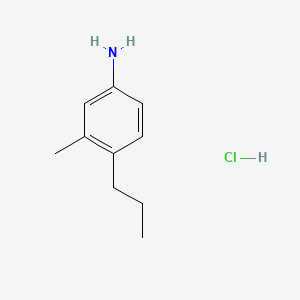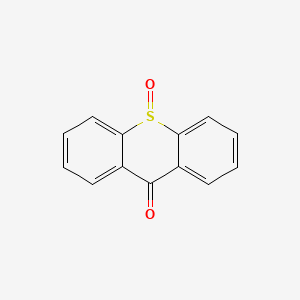
Thioxanthone 10-oxide
Overview
Description
Thioxanthone 10-oxide is a derivative of thioxanthone, an aromatic ketone known for its significant role in photochemistry. This compound is characterized by the presence of an oxygen atom at the 10th position, which imparts unique photophysical properties to the compound. This compound is widely recognized for its high triplet energy and relatively long triplet lifetime, making it a valuable photocatalyst in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thioxanthone 10-oxide typically involves the oxidation of preassembled thioxanthones. One common method is the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. This transformation provides a straightforward route to this compound and its derivatives .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic strategies, such as the Pd-catalyzed sulfonylative homocoupling mentioned above. This method is favored for its efficiency and compatibility with various functional groups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thioxanthone 10-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent thioxanthone.
Substitution: Various substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thioxanthone, and various substituted thioxanthone derivatives .
Scientific Research Applications
Thioxanthone 10-oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thioxanthone 10-oxide primarily involves its role as a photocatalyst. Upon visible light irradiation, this compound is excited to its triplet state, which can then participate in various photochemical reactions. The excited triplet state can undergo reduction or oxidation, facilitating the formation of radical intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Thioxanthone 10-oxide is often compared with other aromatic ketones such as benzophenone and xanthone. Compared to these compounds, this compound exhibits higher triplet energy and a longer triplet lifetime, making it more efficient in photochemical reactions. Similar compounds include:
Benzophenone: Known for its use in photoinitiators and UV curing applications.
Xanthone: Used in various photochemical and pharmaceutical applications.
This compound stands out due to its unique photophysical properties and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
10-oxothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-13-9-5-1-3-7-11(9)16(15)12-8-4-2-6-10(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZOVIIHKKPUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312321 | |
| Record name | 10lambda~4~-Thioxanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-15-4 | |
| Record name | Thioxanthone 10-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10lambda~4~-Thioxanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


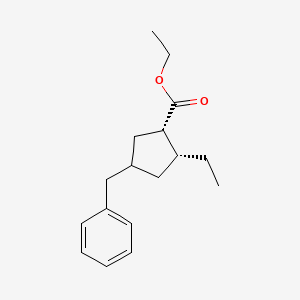
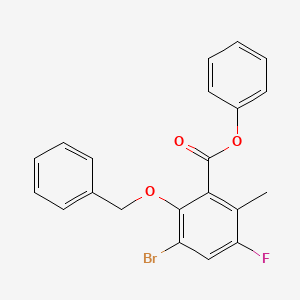


![N-methyl-N-[2-(methylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B8251861.png)
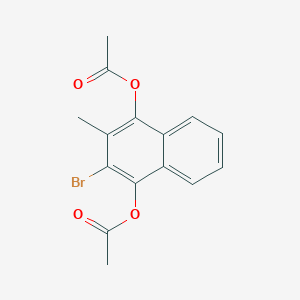
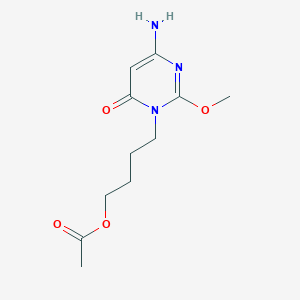
![Tert-butyl 6-fluoro-3-(2-methoxy-2-oxoacetyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate](/img/structure/B8251878.png)
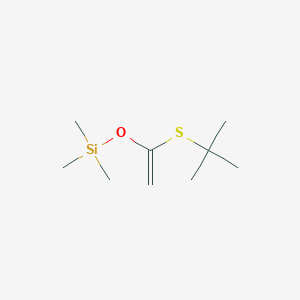
![2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide](/img/structure/B8251897.png)
![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)
![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)
